2-(4-methyl-1H-pyrazol-1-yl)-2-phenylethan-1-amine hydrochloride
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Overview
Description
2-(4-methyl-1H-pyrazol-1-yl)-2-phenylethan-1-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and an amine group attached to a phenylethan-1-amine backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)-2-phenylethan-1-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes. This reaction is carried out under mild conditions and offers excellent functional group tolerance.
Substitution Reactions: The methyl group is introduced to the pyrazole ring through a substitution reaction using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Amine Group: The phenylethan-1-amine backbone is synthesized through a reductive amination reaction of phenylacetaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cycloaddition and substitution reactions under controlled conditions.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-1H-pyrazol-1-yl)-2-phenylethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Methyl iodide, potassium carbonate, polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
2-(4-methyl-1H-pyrazol-1-yl)-2-phenylethan-1-amine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibitors and as a ligand in biochemical assays.
Medicine: Potential therapeutic applications in the development of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 2-(4-methyl-1H-pyrazol-1-yl)-2-phenylethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their activity. It also interacts with signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to the modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methyl-1H-pyrazol-1-yl)propylamine hydrochloride
- 1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine
Uniqueness
2-(4-methyl-1H-pyrazol-1-yl)-2-phenylethan-1-amine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of the phenylethan-1-amine backbone. This unique structure imparts distinct chemical properties and biological activities, making it valuable in various research applications .
Properties
IUPAC Name |
2-(4-methylpyrazol-1-yl)-2-phenylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-10-8-14-15(9-10)12(7-13)11-5-3-2-4-6-11;/h2-6,8-9,12H,7,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLAQXFOMXJKQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(CN)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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